molecular formula C14H22N4O3S B2480742 8-((3-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442864-89-3

8-((3-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2480742
CAS No.: 442864-89-3
M. Wt: 326.42
InChI Key: QMXYAPZJUBATRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H22N4O3S and its molecular weight is 326.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Purine derivatives, such as those described in the literature, have been synthesized through various methods, highlighting their structural complexity and potential for diverse biological activities. For instance, the synthesis of new [c,d]-fused purinediones involves a multi-step process starting from specific pyrimidine diones, leading to compounds with potential biological activity (Ondrej Šimo et al., 1995). This demonstrates the scientific interest in manipulating purine structures for research into new therapeutic agents.

Biological Activity

Several studies have focused on the biological activities of purine derivatives, including their anti-inflammatory, cytotoxic, and immunomodulatory effects. For example, purine alkaloids isolated from marine sources have shown weak cytotoxicity toward human cancer cell lines (S. Qi et al., 2008). Another study identified substituted pyrimidopurinediones with anti-inflammatory activity in animal models, highlighting their potential as therapeutic agents (J. Kaminski et al., 1989). These findings underscore the importance of purine derivatives in developing new drugs with specific biological activities.

Chemical Reactions and Properties

Research on purine derivatives also encompasses their chemical properties and reactions, such as ionization and methylation reactions, which are crucial for understanding their biological functions and potential applications (M. Rahat et al., 1974). Such studies provide insights into the structural requirements for the biological activity of purine derivatives, aiding in the design of novel compounds with enhanced efficacy.

Potential Immunotherapeutic Agents

Thiazolo[4,5-d]pyrimidine nucleosides, synthesized as analogues of naturally occurring purine nucleosides, have been evaluated for their immunomodulatory effects, indicating the potential of purine derivatives in immunotherapy (K. Nagahara et al., 1990). This highlights the versatility of purine derivatives in scientific research, spanning from basic chemical studies to potential clinical applications.

Properties

IUPAC Name

8-(3-hydroxypropylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-9(2)5-6-18-10-11(15-14(18)22-8-4-7-19)17(3)13(21)16-12(10)20/h9,19H,4-8H2,1-3H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXYAPZJUBATRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.